2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-[2-[(4-methylphenyl)methylsulfanyl]phenyl]-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c1-16-11-13-17(14-12-16)15-26-20-10-6-5-9-19(20)22-24-23-21(25-22)18-7-3-2-4-8-18/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVOBSLIFAISCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=CC=CC=C2C3=NN=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2-[(4-methylbenzyl)sulfanyl]benzoic acid with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. Specifically, compounds similar to 2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole have been evaluated against various bacterial strains, including Mycobacterium tuberculosis. Studies indicate that oxadiazoles can inhibit the growth of resistant strains, making them potential candidates for new antibacterial therapies .
Anticancer Properties
The anticancer activity of oxadiazole derivatives has been well-documented. Compounds containing the oxadiazole moiety have demonstrated the ability to inhibit key enzymes involved in cancer cell proliferation. For instance, they can target epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF), both of which are crucial in tumor growth and metastasis . In vitro studies have shown that certain derivatives induce apoptosis in cancer cell lines through various mechanisms including enzyme inhibition and receptor modulation .
Anti-inflammatory Effects
Oxadiazoles have also been studied for their anti-inflammatory properties. The modulation of inflammatory pathways via the inhibition of specific enzymes has been noted, suggesting that these compounds could be beneficial in treating inflammatory diseases .
Case Studies
Several studies provide insights into the effectiveness of oxadiazole derivatives:
-
Antimicrobial Activity Against Mycobacterium tuberculosis :
A study evaluated a series of oxadiazoles for their activity against both sensitive and resistant strains of Mycobacterium tuberculosis. Certain derivatives showed over 90% inhibition rates . -
Anticancer Evaluation :
Research involving new oxadiazole derivatives demonstrated promising anticancer activities against multiple cancer cell lines. Specifically, compounds were found to inhibit key growth factors and induce apoptosis effectively .
Mechanism of Action
The mechanism of action of 2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole is primarily based on its ability to interact with specific molecular targets. The oxadiazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their function. The sulfanyl group can undergo redox reactions, affecting cellular redox balance. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key structural variations among analogs include substitutions on the phenyl rings or modifications to the sulfanyl group. These alterations influence electronic properties, solubility, and steric effects. Below is a comparative table of selected analogs:
Biological Activity
The compound 2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Properties
- Chemical Formula : C16H14N2OS
- Molecular Weight : 282.36 g/mol
- CAS Number : 339104-15-3
- Synonyms : 2-[(4-Methylbenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole
The structure of this compound features a 1,3,4-oxadiazole ring substituted with a phenyl group and a sulfanyl moiety. This arrangement is significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- Cytotoxicity Studies : Compounds similar to this compound have shown promising cytotoxic effects against various cancer cell lines. In particular, derivatives demonstrated IC50 values ranging from 0.12 to 15.63 µM against MCF-7 (breast cancer) and U-937 (leukemia) cell lines, indicating potent anti-proliferative activity compared to standard chemotherapeutics like doxorubicin .
The mechanisms underlying the anticancer effects of oxadiazoles often involve:
- Induction of Apoptosis : Flow cytometry assays have shown that certain derivatives induce apoptosis in cancer cells via caspase activation and increased p53 expression levels .
- Cell Cycle Arrest : Some studies suggest that these compounds may disrupt the cell cycle, leading to growth inhibition in tumor cells .
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives have been evaluated for their antimicrobial efficacy:
- Antibacterial and Antifungal Studies : Various oxadiazole compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal effects against Candida species . For example:
| Compound | Target Organism | Activity |
|---|---|---|
| 4a | Escherichia coli | Significant |
| 4i | Candida albicans | Significant |
Case Studies
- Study on Anticancer Activity : A series of new oxadiazole derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that modifications in the phenyl ring significantly affected cytotoxicity and selectivity towards cancer cells .
- Antimicrobial Efficacy Evaluation : In a comparative study on various oxadiazole derivatives, compounds were screened for their ability to inhibit bacterial growth and showed promising results against resistant strains of bacteria .
Q & A
Q. What are the optimal synthetic conditions for achieving high yields of 2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole?
Methodological Answer: The synthesis of this compound typically involves a multi-step approach, including cyclization and sulfanyl group introduction. Key steps include:
- Cyclization of thioamide precursors : Use hydrazine derivatives and carbon disulfide under reflux in ethanol to form the 1,3,4-oxadiazole core .
- Sulfanylation : React the oxadiazole intermediate with 4-methylbenzyl thiol in the presence of a base (e.g., KOH) in dry THF at 60°C for 6–8 hours .
- Yield optimization : Monitor reaction progress via TLC (hexane:ethyl acetate, 50:50 v/v; Rf ≈ 0.72) and purify via column chromatography. Reported yields exceed 80% under these conditions .
Q. What analytical techniques are most effective for characterizing the structure of this compound?
Methodological Answer: A combination of spectroscopic and crystallographic methods is recommended:
- NMR Spectroscopy : Use -NMR (600 MHz, CDCl) to confirm substituent integration (e.g., δ 4.76–4.57 ppm for CH, δ 2.30 ppm for CH) .
- FT-IR Spectroscopy : Identify key functional groups (e.g., C=N stretch at 1693 cm, aromatic C–C at 1677 cm) .
- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C–S bond ≈ 1.81 Å) and confirm substitution patterns .
Q. How does the substitution pattern on the oxadiazole ring influence biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Sulfanyl vs. sulfinyl groups : Sulfinyl derivatives (e.g., 2-((4-methylbenzyl)sulfinyl)-5-phenyl-oxadiazole) show enhanced biofilm inhibition in Pseudomonas aeruginosa due to improved electrophilicity .
- Aromatic substituents : Electron-withdrawing groups (e.g., Cl) on the phenyl ring increase interactions with hydrophobic enzyme pockets, as seen in α7 nicotinic acetylcholine receptor (nAChR) ligands .
- Piperazine conjugates : Adding a 4-methylbenzyl-piperazine moiety improves brain permeability, critical for CNS-targeted drug design .
Experimental Design Tip : Compare bioactivity of analogs (e.g., 4-methyl vs. 4-fluorophenyl derivatives) using standardized assays (e.g., MIC for antimicrobial activity) .
Q. How can researchers resolve contradictions in reported biological data for this compound?
Methodological Answer: Contradictions often arise from variations in substituent effects or assay conditions. Strategies include:
- Purity validation : Use reverse-phase HPLC (Newcrom R1 column, isocratic elution with acetonitrile:water) to confirm >95% purity .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like α7 nAChR and correlate with experimental IC values .
- Control experiments : Test metabolites or degradation products (e.g., sulfoxide derivatives) to rule off-target effects .
Case Study : Discrepancies in antifungal activity of 2,5-disubstituted oxadiazoles were resolved by correlating logP values (≈4.0) with membrane permeability .
Q. What strategies are effective for identifying biological targets of this compound?
Methodological Answer:
- Target fishing : Use chemical proteomics (e.g., affinity chromatography with immobilized oxadiazole probes) to isolate binding proteins .
- Gene knockout studies : Compare activity in wild-type vs. mutant strains (e.g., E. coli lacking efflux pumps) to identify resistance mechanisms .
- Radioligand binding assays : Quantify affinity for receptors like α7 nAChR (K ≈ 10 nM for diazabicyclononane derivatives) .
Q. How can computational methods enhance the design of oxadiazole derivatives?
Methodological Answer:
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) .
- QSAR modeling : Correlate substituent descriptors (e.g., Hammett σ values) with bioactivity to guide synthetic prioritization .
- MD simulations : Simulate ligand-receptor dynamics (e.g., with α7 nAChR) to assess binding stability over 100 ns trajectories .
Tool Recommendation : Use Schrödinger Suite for docking and GROMACS for MD simulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
